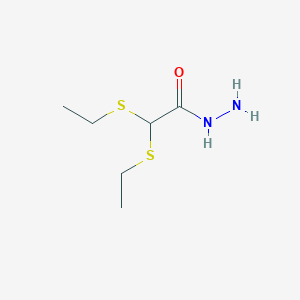

2,2-Bis(ethylsulfanyl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Bis(ethylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C6H14N2OS2 . It has a molecular weight of 194.32 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 2,2-Bis(ethylsulfanyl)acetohydrazide is 1S/C6H14N2OS2/c1-3-10-6(11-4-2)5(9)8-7/h6H,3-4,7H2,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis

2,2-Bis(ethylsulfanyl)acetohydrazide is a solid compound . It has a molecular weight of 194.32 .Applications De Recherche Scientifique

Glutaminase Inhibitors Development Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs, aimed to improve drug-like properties and aqueous solubility, have shown potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).

Electrochemical CO2 Reduction Modulation The ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][Tf2N]) significantly affects the electrochemical reduction of carbon dioxide. This ionic liquid, as a supporting electrolyte, not only reduces the reduction overpotential but also alters the reaction course, promoting the formation of carbon monoxide over oxalate anion, thus showcasing the role of medium in modulating CO2 reduction products (Sun et al., 2014).

Antibacterial Activity and DFT Calculation N'-[bis(methylsulfanyl) methylene]-2-hydroxybenzohydrazide and its derivatives have been synthesized and characterized, showcasing antibacterial activity and NLO (Non-Linear Optical) behavior. These compounds demonstrate thermal stability and potential as antimicrobial agents, offering insights into their structural and electronic properties through DFT (Density Functional Theory) calculations (Bharty et al., 2015).

Deprotonation Products of Disulfonyl Carbon Acids Research on the deprotonation products of bis(ethylsulfonyl) and bis(benzylsulfonyl) activated carbon acids has provided valuable insights into their behavior in acetonitrile solvent. Conductance measurements and the determination of dissociation constant values offer a deeper understanding of the chemical nature and potential applications of these compounds (Binkowska & Jarczewski, 2006).

Self-Healing Elastomers The aromatic disulfide metathesis mechanism enables the design of self-healing poly(urea–urethane) elastomers. Utilizing bis(4-aminophenyl) disulfide as a dynamic crosslinker, these materials achieve quantitative healing efficiency at room temperature, showcasing the potential for developing self-repairing materials (Rekondo et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

2,2-bis(ethylsulfanyl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2OS2/c1-3-10-6(11-4-2)5(9)8-7/h6H,3-4,7H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFGBSJCCFXPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(=O)NN)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(ethylsulfanyl)acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2697273.png)

![4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol](/img/structure/B2697277.png)

![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)

![N-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)prop-2-enamide](/img/structure/B2697282.png)

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2697283.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2697284.png)

![6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane](/img/structure/B2697287.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone](/img/structure/B2697288.png)

![1-methyl-4-{4-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2697289.png)

![(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid](/img/structure/B2697295.png)